molecular formula C11H13ClN2O B6257719 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine CAS No. 1344016-79-0

4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine

Cat. No.: B6257719
CAS No.: 1344016-79-0
M. Wt: 224.68 g/mol
InChI Key: XGLCZVZAOZQCHL-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine (CAS 1344016-79-0) is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 g/mol . This substance features a pyrimidine heterocycle, a privileged structure in medicinal and agricultural chemistry, fused with a 7-oxabicyclo[2.2.1]heptane scaffold, which confers structural rigidity and potential for diverse interactions . The reactive 4-chloro group on the pyrimidine ring makes it a versatile synthetic intermediate, amenable to further functionalization via nucleophilic substitution reactions for constructing a library of novel derivatives . While specific biological data for this compound is not fully detailed in public sources, the structural motifs it contains are of significant research interest. The pyrimidine core is a common building block in the design of bioactive molecules . Furthermore, derivatives based on the 7-oxabicyclo[2.2.1]heptane structure have been investigated in advanced research contexts, such as the development of selective protein phosphatase inhibitors for investigating cell signaling pathways . This compound is intended for research and development purposes only in fields including medicinal chemistry and material science. It is strictly for non-human research and is not intended for diagnostic, therapeutic, or any other personal use .

Properties

CAS No.

1344016-79-0

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

4-chloro-6-methyl-2-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine

InChI

InChI=1S/C11H13ClN2O/c1-6-4-10(12)14-11(13-6)8-5-7-2-3-9(8)15-7/h4,7-9H,2-3,5H2,1H3

InChI Key

XGLCZVZAOZQCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC3CCC2O3)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, particularly involving the 7-oxabicyclo[2.2.1]heptane moiety.

    Cycloaddition reactions: The bicyclic structure can engage in cycloaddition reactions, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

The major products depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation and reduction can modify the bicyclic moiety.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antimicrobial Activity
Research indicates that pyrimidine derivatives, including 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine, exhibit significant antiviral and antimicrobial properties. These compounds can inhibit viral replication and bacterial growth, making them potential candidates for developing new antiviral and antibiotic therapies.

Case Study: Antiviral Efficacy
A study conducted on pyrimidine derivatives highlighted the effectiveness of similar compounds against various viral strains, suggesting that 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine could be further explored for antiviral drug development .

Agricultural Applications

Pesticide Development
The compound's unique structure may provide opportunities for the synthesis of novel pesticides. Pyrimidine derivatives are known to exhibit herbicidal and insecticidal activities, which can be harnessed to create more effective agricultural chemicals.

Case Study: Herbicidal Activity
Research has demonstrated that certain pyrimidine-based compounds can selectively inhibit weed growth without harming crops, indicating a promising avenue for developing environmentally friendly herbicides .

Material Science Applications

Polymer Chemistry
4-Chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine can serve as a building block in polymer synthesis, particularly in creating functionalized polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Case Study: Polymer Synthesis
Investigations into the use of pyrimidine derivatives in polymer chemistry have shown that they can improve the mechanical properties of polymers when incorporated into their structures .

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAntiviral and antimicrobial agentsNew therapies for resistant infections
Agricultural ScienceDevelopment of novel pesticidesEnvironmentally friendly herbicides
Material ScienceBuilding blocks for functionalized polymersEnhanced material properties

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its pyrimidine core combined with the 7-oxabicyclo[2.2.1]heptane group. Below is a comparison with key analogues from recent studies:

Parameter 4-Chloro-6-Methyl-2-{7-Oxabicyclo[2.2.1]Heptan-2-Yl}Pyrimidine Compound 42.56 (Pyrimidinetrione Analog) Compound 100 (Triazine Derivative)
Core Structure Pyrimidine Pyrimidinetrione Triazine
Substituents Cl, CH₃, 7-oxabicyclo[2.2.1]heptane Bicyclo[2.2.1]heptane, Cl, CH₂Ph 7-oxabicyclo[2.2.1]heptane, Cl
Molecular Formula C₁₂H₁₄ClN₂O C₂₀H₂₅ClN₂O₃ C₁₉H₂₅ClN₆O₂
HPLC Purity Not explicitly reported 97.8% >97%
Optical Activity Not reported [α]²⁵D = −6.3 (CHCl₃) Not applicable
Biological Activity Undisclosed CaV1.3 calcium channel inhibitor Dual FFAR1/FFAR4 modulator

Key Observations

Core Heterocycle Differences: Pyrimidine derivatives (e.g., Compound 42.56) exhibit distinct electronic properties compared to triazine analogs (e.g., Compound 100). The pyrimidinetrione scaffold in Compound 42.56 introduces three ketone groups, enhancing hydrogen-bonding capacity, which is absent in the target compound .

Substituent Effects :

  • The 7-oxabicyclo[2.2.1]heptane group in the target compound may improve metabolic stability due to its rigid, lipophilic structure, similar to bicyclo[2.2.1]heptane-containing pyrimidinetriones (e.g., Compounds 49–52) .
  • Chlorine substitution at position 4 (target compound) versus phenethyl groups in pyrimidinetriones (Compounds 49–52) significantly impacts steric bulk and polarity, influencing pharmacokinetic profiles .

Stereochemical Considerations :

  • Chiral bicyclo[2.2.1]heptane derivatives (e.g., Compounds 49–52) exhibit enantiomer-specific activity, with ee >99% confirmed via chiral HPLC. The target compound’s stereochemical configuration (if present) remains uncharacterized in the available literature .

Physicochemical Properties

  • Solubility: The 7-oxabicyclo[2.2.1]heptane moiety likely reduces aqueous solubility compared to non-bicyclic analogs, a trend observed in related compounds .
  • Stability : Chlorine at position 4 may enhance hydrolytic stability relative to hydroxyl or amine substituents in other pyrimidine derivatives .

Biological Activity

4-Chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine, with CAS Number 1344016-79-0, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

PropertyValue
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
LogP2.139
TPSA35.01 Ų
pKa0.87

The compound features a pyrimidine ring substituted with a chloro and a bicyclic ether moiety, which may contribute to its biological properties.

Research indicates that compounds similar to 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine may interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in cellular signaling pathways. The functionalized congener approach has been employed to design ligands that can modulate GPCR activity effectively .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study highlighted the potential of certain pyrimidine derivatives in inhibiting cancer cell growth without affecting non-tumorigenic cells at specific concentrations (10 µM). This selectivity suggests that similar compounds could be explored for targeted cancer therapies .
  • Cellular Mechanisms :
    • Investigations into the cellular mechanisms of action revealed that certain derivatives could inhibit cancer cell motility and influence the localization of key signaling phosphoproteins, indicating a multifaceted role in cancer treatment strategies .
  • Pharmacological Investigations :
    • Synthetic studies have shown that derivatives of pyrimidine can exhibit significant growth inhibition properties against various cancer cell lines while demonstrating minimal toxicity to healthy cells, making them promising candidates for further development in oncology .

Comparative Biological Activity

The following table summarizes the biological activities reported for related compounds:

Compound StructureActivity TypeReference
Thalidomide DerivativesAnticancer
Functionalized PyrimidinesGPCR Modulation
Bicyclic Compounds with Chloro SubstituentsSelective Inhibition

Q & A

Q. What are the common synthetic routes for 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving Diels-Alder cycloaddition of furan derivatives with dienophiles (e.g., acrolein) to form the 7-oxabicyclo[2.2.1]heptane core. Subsequent functionalization includes hydroboration, oxidation, and nucleophilic substitution to introduce the pyrimidine moiety. Optimization involves:

  • Catalyst selection : Organocatalysts or Lewis acids to enhance enantioselectivity.
  • Solvent choice : Polar aprotic solvents (e.g., THF) for better solubility and reaction control.
  • Temperature control : Low temperatures (−78°C to 0°C) to stabilize intermediates and reduce side reactions .

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to assign stereochemistry and confirm substituent positions (e.g., distinguishing axial vs. equatorial protons in the bicyclic system).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .

Q. How is the reactivity of the chlorine atom in the pyrimidine ring exploited for further derivatization?

The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. Reaction optimization includes:

  • Base selection : Strong bases (e.g., NaH) to deprotonate nucleophiles.
  • Solvent effects : DMF or DMSO to stabilize transition states.
  • Microwave-assisted synthesis : To accelerate reactions and improve yields .

Advanced Research Questions

Q. How does the 7-oxabicyclo[2.2.1]heptane moiety influence stereoelectronic properties and biological activity?

The bicyclic framework imposes steric constraints that:

  • Limit conformational flexibility , favoring specific binding modes in enzyme pockets.
  • Modulate electronic effects : The oxygen atom participates in hydrogen bonding, enhancing interactions with biological targets (e.g., kinases or GPCRs). Computational studies (DFT) reveal charge distribution differences between substituted and unsubstituted derivatives .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

Discrepancies arise from variations in:

  • Catalyst purity : Trace metal contaminants can alter reaction pathways.
  • Workup procedures : Incomplete purification (e.g., column chromatography vs. recrystallization) may leave impurities.
  • Statistical analysis : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) to reproduce results .

Q. How can computational modeling predict the bioactivity of derivatives?

  • Molecular docking : Screens derivatives against target proteins (e.g., calcium channels, as in ).
  • MD simulations : Assess binding stability and conformational dynamics over time.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to guide synthesis .

Q. What role does stereochemistry play in biological activity, and how is enantiomeric purity ensured?

Enantiomers exhibit divergent activities due to chiral recognition in target binding. For example:

  • (1R,2S,4S)-isomers show higher affinity for calcium channels than their enantiomers .
  • Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for reproducible pharmacological studies .

Data Contradiction Analysis

Q. How to address conflicting data on the stability of intermediates during synthesis?

  • Kinetic studies : Monitor intermediate degradation rates under varying conditions (pH, temperature).
  • In-situ spectroscopy (FTIR, Raman) : Detect transient species and optimize quenching protocols.
  • Cross-validation : Compare results across labs using standardized reagents and protocols .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising yield?

  • Continuous flow reactors : Improve heat/mass transfer and reduce batch variability.
  • Catalyst immobilization : Enhances recyclability and reduces metal leaching.
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., inline NMR) ensures consistency .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Substitute the chlorine atom with fluorine or methyl groups to probe electronic effects.
  • Ring variation : Replace the 7-oxabicycloheptane with other bicyclic systems (e.g., 7-azabicyclo[2.2.1]heptane) to assess steric tolerance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.